molecular formula C13H11ClN4O3 B6716924 5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide

5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide

Cat. No.: B6716924
M. Wt: 306.70 g/mol
InChI Key: DQPWDCKTFMSBAQ-UHFFFAOYSA-N
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Description

5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloropyridine-2-carbonyl chloride and 2-methoxypyridine-3-carboxamide.

    Coupling Reaction: The key step involves the coupling of 4-chloropyridine-2-carbonyl chloride with 2-methoxypyridine-3-carboxamide in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine rings, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines.

Scientific Research Applications

5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

    3-Chloropyridine: Another chloropyridine isomer with applications in organic synthesis and medicinal chemistry.

    4-Chloropyridine: Similar to 2-chloropyridine, it is used as an intermediate in the synthesis of various chemical compounds.

Uniqueness

5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide is unique due to the presence of both chloropyridine and methoxypyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

Properties

IUPAC Name

5-[(4-chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3/c1-21-13-9(11(15)19)5-8(6-17-13)18-12(20)10-4-7(14)2-3-16-10/h2-6H,1H3,(H2,15,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPWDCKTFMSBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)NC(=O)C2=NC=CC(=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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